molecular formula C7H7F3N2 B1329305 3,5-Diaminobenzotrifluoride CAS No. 368-53-6

3,5-Diaminobenzotrifluoride

Cat. No. B1329305
Key on ui cas rn: 368-53-6
M. Wt: 176.14 g/mol
InChI Key: KZSXRDLXTFEHJM-UHFFFAOYSA-N
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Patent
US08609656B2

Procedure details

In a mixed solvent of 10 mL of ethyl acetate and 1 mL of methanol, 500 mg (2.12 mmol) of 3,5-dinitrobenzotrifluoride was dissolved, and 20 mg of 10% palladium carbon was added thereto, and the mixture solution was stirred at room temperature for 20 hours in a hydrogen atmosphere at normal pressures. The catalyst was removed by filtration, and the filtrate was concentrated and dried to obtain 380 mg (100%) of a brown oily target product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
20 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]([F:16])([F:15])[F:14])[CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1)([O-])=O.[H][H]>C(OCC)(=O)C.CO.[C].[Pd]>[F:14][C:13]([F:15])([F:16])[C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[C:8]([NH2:10])[CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Three
Name
palladium carbon
Quantity
20 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)N)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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